
N-(2-ethoxyphenyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)quinoline-8-sulfonamide, also known as E-3174, is a chemical compound that has been extensively studied for its potential therapeutic applications. This sulfonamide derivative is a potent inhibitor of angiotensin-converting enzyme (ACE) and has been shown to have beneficial effects in the treatment of hypertension, heart failure, and other cardiovascular diseases.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the inhibition of ACE, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes the development of cardiovascular disease. By inhibiting ACE, N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces the production of angiotensin II and promotes vasodilation, which leads to a decrease in blood pressure and improved cardiovascular function.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been shown to have beneficial effects on blood pressure and cardiovascular function. Studies have demonstrated that N-(2-ethoxyphenyl)quinoline-8-sulfonamide reduces blood pressure in hypertensive patients and improves cardiac function in patients with heart failure. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its potent inhibitory activity against ACE, which makes it a valuable tool for studying the role of ACE in cardiovascular disease. However, one limitation of N-(2-ethoxyphenyl)quinoline-8-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)quinoline-8-sulfonamide. One area of interest is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanisms underlying the beneficial effects of N-(2-ethoxyphenyl)quinoline-8-sulfonamide on cardiovascular function. Finally, there is a need for clinical trials to determine the efficacy and safety of N-(2-ethoxyphenyl)quinoline-8-sulfonamide in the treatment of hypertension and other cardiovascular diseases.
合成法
The synthesis of N-(2-ethoxyphenyl)quinoline-8-sulfonamide involves the reaction of 2-ethoxyaniline with 8-chloroquinoline-5-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain the final compound.
科学的研究の応用
N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of ACE, which plays a crucial role in the regulation of blood pressure and cardiovascular function. As such, N-(2-ethoxyphenyl)quinoline-8-sulfonamide has been investigated for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases.
特性
製品名 |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
|---|---|
分子式 |
C17H16N2O3S |
分子量 |
328.4 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-15-10-4-3-9-14(15)19-23(20,21)16-11-5-7-13-8-6-12-18-17(13)16/h3-12,19H,2H2,1H3 |
InChIキー |
XDDLOGKNBIQVIX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
正規SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



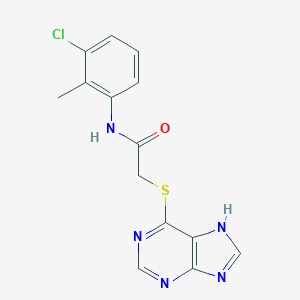
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)
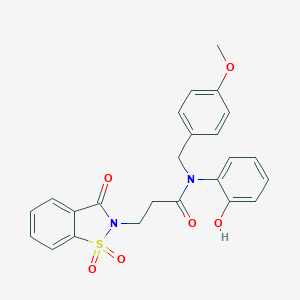
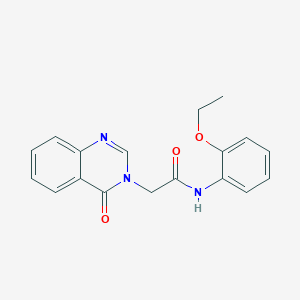
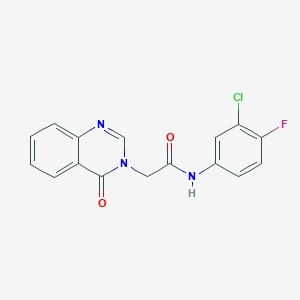
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
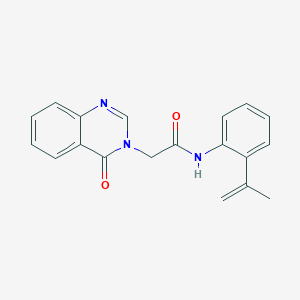
![2-Prop-2-ynylsulfanyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B277263.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
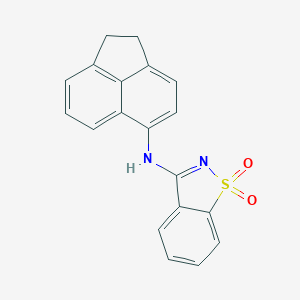
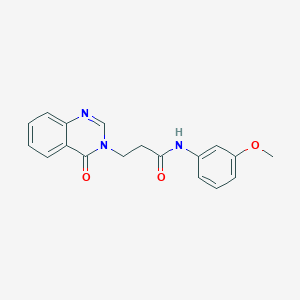
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)